molecular formula C9H7BrFN3O B1467437 [1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1247801-56-4

[1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No. B1467437
CAS RN: 1247801-56-4
M. Wt: 272.07 g/mol
InChI Key: FHCRCEJNLQIBLH-UHFFFAOYSA-N
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Description

[1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol, also known as 4-bromo-2-fluoro-1H-1,2,3-triazol-4-yl methanol, is a compound belonging to the triazole family. It is an organic compound with a molecular formula of C7H6BrFNO. It is a colorless, crystalline solid that is soluble in water and other polar solvents. This compound is of interest due to its applications in the field of synthetic organic chemistry and its potential use in drug discovery.

Scientific Research Applications

Structural Characterization and Synthesis

  • The crystal structures of several triazole derivatives, including compounds with moderate α-glycosidase inhibition activity, have been elucidated. These structures help in understanding the chemical behavior and potential applications of triazole compounds in medicinal chemistry and drug design (Gonzaga et al., 2016).
  • An efficient catalyst- and solvent-free synthesis method for benzamide derivatives through microwave-assisted Fries rearrangement has been developed, showcasing the versatility of triazole compounds in facilitating organic synthesis (Moreno-Fuquen et al., 2019).
  • The synthesis and structural characterization of isostructural thiazoles with triazole moieties have been reported. These studies provide insights into the molecular conformation and potential applications of these compounds in material science and pharmacology (Kariuki et al., 2021).

Biological Activity

  • Triazole derivatives have been synthesized and tested for antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Nagamani et al., 2018).
  • A novel ligand based on the tris(triazolyl)methanol-Cu(I) structure has been prepared, exhibiting outstanding catalytic efficiency in Huisgen 1,3-dipolar cycloadditions, indicating its utility in click chemistry and potentially in the synthesis of pharmaceuticals (Ozcubukcu et al., 2009).

Material Science and Chemistry

  • Investigations into the π-hole tetrel bonding interactions in triazole derivatives offer insights into the intermolecular interactions that can influence the design of novel materials and chemical sensors (Ahmed et al., 2020).
  • The design and synthesis of novel fluorescent triazole derivatives demonstrate their potential use as blue-emitting fluorophores, which could have applications in optoelectronics and fluorescence-based sensing (Padalkar et al., 2015).

properties

IUPAC Name

[1-(4-bromo-2-fluorophenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFN3O/c10-6-1-2-9(8(11)3-6)14-4-7(5-15)12-13-14/h1-4,15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCRCEJNLQIBLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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